molecular formula C11H20ClN3O2S B2585731 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride CAS No. 1046467-63-3

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride

Cat. No. B2585731
CAS RN: 1046467-63-3
M. Wt: 293.81
InChI Key: QPRMSEOQKJDANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMSMP, and it has been found to possess unique properties that make it a valuable tool for scientific research.

Mechanism of Action

The mechanism of action of DMSMP involves the selective blocking of ion channels. DMSMP has been found to block the Nav1.7 ion channel, which is involved in the transmission of pain signals. By blocking this ion channel, DMSMP has the potential to be used as a pain reliever.
Biochemical and Physiological Effects:
DMSMP has been found to have several biochemical and physiological effects. In addition to blocking ion channels, DMSMP has been found to inhibit the growth of cancer cells. This compound has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMSMP in lab experiments is its selectivity for certain types of ion channels. This compound can be used to study the function of specific ion channels, which can provide valuable insights into their role in various physiological processes. However, one limitation of using DMSMP is that it may not be effective in blocking all types of ion channels. Therefore, it is important to use this compound in conjunction with other tools to fully understand the function of ion channels.

Future Directions

There are several future directions for research involving DMSMP. One area of interest is the development of DMSMP-based drugs for the treatment of pain and inflammatory diseases. Another area of interest is the study of the mechanism of action of DMSMP on ion channels. Further research is needed to fully understand the potential applications of DMSMP in various fields of scientific research.
Conclusion:
In conclusion, 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride is a valuable tool for scientific research. This compound has potential applications in the study of ion channels, cancer, and inflammatory diseases. The synthesis method of DMSMP is relatively simple, and its selectivity for certain types of ion channels makes it a valuable tool for lab experiments. Further research is needed to fully understand the potential applications of DMSMP in various fields of scientific research.

Synthesis Methods

The synthesis of DMSMP involves the reaction of 4-methylpiperidine with 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of DMSMP hydrochloride. The synthesis method of DMSMP is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

DMSMP has been found to have potential applications in various fields of scientific research. One of the primary uses of DMSMP is as a tool for the study of ion channels. Ion channels are protein molecules that are responsible for the movement of ions across the cell membrane. DMSMP has been found to selectively block certain types of ion channels, making it a valuable tool for the study of ion channel function.

properties

IUPAC Name

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S.ClH/c1-8-4-6-14(7-5-8)17(15,16)11-9(2)12-13-10(11)3;/h8H,4-7H2,1-3H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRMSEOQKJDANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(NN=C2C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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